molecular formula C9H13ClN2O3S B13015356 5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide

5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide

Cat. No.: B13015356
M. Wt: 264.73 g/mol
InChI Key: JKKBWUACCKAWPK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide involves several steps. One common method includes the reaction of a chlorinated pyridine derivative with diethylamine and a sulfonamide precursor under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted pyridine compounds .

Scientific Research Applications

5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-carboxamide
  • 5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-thiol

Uniqueness

5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C9H13ClN2O3S

Molecular Weight

264.73 g/mol

IUPAC Name

5-chloro-N,N-diethyl-4-oxo-1H-pyridine-3-sulfonamide

InChI

InChI=1S/C9H13ClN2O3S/c1-3-12(4-2)16(14,15)8-6-11-5-7(10)9(8)13/h5-6H,3-4H2,1-2H3,(H,11,13)

InChI Key

JKKBWUACCKAWPK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CNC=C(C1=O)Cl

Origin of Product

United States

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